N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a compound that features a unique structure combining furan rings with a cyclopentanecarboxamide moiety Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the furan rings: The furan rings can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid or furfural.
Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the furan rings, which can be achieved through reactions such as aldol condensation or Michael addition.
Formation of the cyclopentanecarboxamide moiety: The final step involves the coupling of the furan derivatives with cyclopentanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans or hydroxyethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The presence of furan rings and hydroxyethyl groups suggests potential interactions with various molecular targets through hydrogen bonding, π-π interactions, or covalent modifications.
Comparison with Similar Compounds
Similar Compounds
2,3-Di(furan-2-yl)quinoxaline: A compound with two furan rings attached to a quinoxaline core, known for its fluorescent properties.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide:
Uniqueness
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is unique due to its combination of furan rings with a hydroxyethyl group and a cyclopentanecarboxamide moiety
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNOYZUOZOIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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